(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate
Description
(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 876317-19-0) is a chiral pyrrolidine derivative with a five-membered ring structure. Its molecular formula is C₁₀H₁₅NO₅, and it features a tert-butyl ester at position 1 and an ethyl ester at position 2. The 4-oxo group on the pyrrolidine ring enhances its reactivity in nucleophilic additions and cyclization reactions. This compound is characterized by a melting point of 155–156°C and is available at 97% purity . It is widely used in pharmaceutical synthesis, particularly for constructing heterocyclic scaffolds due to its stereochemical stability and functional group compatibility .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)9-6-8(14)7-13(9)11(16)18-12(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMUNXIQVLTJP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base to protect the amino group.
Ethyl Group Addition: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Oxidation: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo group, typically using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: More oxidized pyrrolidine derivatives.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Organic Chemistry
Role as an Intermediate:
(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that are essential in pharmaceutical synthesis. The compound's versatility enables its use in multi-step synthetic pathways, enhancing the efficiency of chemical reactions.
Case Study:
In a study focused on synthesizing novel anti-inflammatory agents, researchers utilized this compound as a starting material to develop compounds with improved efficacy and reduced side effects. The results indicated a significant increase in biological activity compared to previously known compounds.
Drug Development
Building Block for Drug Candidates:
The compound is recognized for its potential in drug development, particularly for neurological disorders. Its structural properties facilitate the design of new drug candidates that can interact effectively with biological targets.
Case Study:
A research project aimed at developing treatments for Alzheimer's disease employed this compound as a scaffold. The derivatives synthesized showed promising results in preclinical trials, demonstrating improved binding affinity to amyloid-beta proteins, which are implicated in the disease.
Agricultural Chemistry
Formulation of Agrochemicals:
this compound is also utilized in formulating agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides makes it a valuable component in agricultural applications.
Data Table: Applications in Agriculture
| Application Type | Compound Role | Benefits |
|---|---|---|
| Pesticide Formulation | Active Ingredient | Increased efficacy against pests |
| Herbicide Development | Synergistic Agent | Reduced environmental impact |
| Soil Treatment | Enhancer | Improved nutrient absorption |
Biochemistry Research
Study of Enzyme Interactions:
Researchers leverage this compound to investigate enzyme interactions and metabolic pathways. Its application aids in understanding biological processes that could lead to new therapeutic targets.
Case Study:
A study on metabolic pathways involving this compound revealed insights into its role as an inhibitor of specific enzymes linked to metabolic disorders. The findings suggest potential therapeutic applications for managing conditions like obesity and diabetes.
Material Science
Incorporation into Polymers:
The compound's properties allow it to be incorporated into polymer formulations. This enhances the mechanical properties and thermal stability of materials used across various industrial applications.
Data Table: Material Properties
| Property Type | Before Incorporation | After Incorporation |
|---|---|---|
| Mechanical Strength | Moderate | High |
| Thermal Stability | Low | Enhanced |
| Flexibility | Rigid | Improved |
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site, altering enzyme conformation, or participating in catalytic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Ester Group Modifications
- Ethyl vs. However, the ethyl ester in the target compound may offer better lipophilicity for membrane penetration in drug delivery .
- tert-Butyl vs. Other Protecting Groups : The tert-butyl ester provides steric protection against hydrolysis, enhancing stability compared to less bulky esters (e.g., benzyl or methyl).
Ring Size and Substituents
- Pyrrolidine vs. Piperidine : The piperidine analog 1-tert-Butyl 2-ethyl piperidine-1,2-dicarboxylate (CAS: 362703-48-8) has a six-membered ring, which increases conformational flexibility and alters electronic properties. This reduces structural similarity (score: 0.98 vs. pyrrolidine derivatives) and may affect binding affinity in biological targets .
- 4-Oxo vs. 4-Azido Groups : Substituting the 4-oxo group with an azido moiety (e.g., (2S,4S)-1-tert-Butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate ) introduces click chemistry compatibility but reduces electrophilicity, limiting use in ketone-based reactions .
Stereochemical Differences
Physical and Chemical Properties
Stability and Functional Compatibility
- The tert-butyl group in the target compound confers hydrolytic stability , making it suitable for prolonged storage. In contrast, azido derivatives (e.g., CAS: 84520-68-3) require inert atmospheres to prevent decomposition .
- The 4-oxo group enables Knoevenagel condensations and Mannich reactions, whereas piperidine analogs lack this reactivity .
Biological Activity
(S)-1-tert-Butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate is a compound that has garnered attention in various fields, particularly in synthetic organic chemistry, drug development, and biochemistry. This article delves into its biological activity, applications, and relevant research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 125814-33-7 |
| Chemical Formula | C₁₂H₁₉N₁O₅ |
| Molecular Weight | 243.28 g/mol |
| Boiling Point | Not available |
| Solubility | Varies by solvent |
Applications in Biological Research
- Synthetic Organic Chemistry :
- Drug Development :
- Biochemistry Research :
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Enzyme Interaction : The compound has been shown to influence enzyme activity related to neurotransmitter regulation, which is crucial for maintaining homeostasis in the nervous system.
- Cellular Metabolism : Studies indicate that it may affect metabolic pathways involved in energy production and cellular signaling.
Case Studies and Research Findings
- Antibacterial Activity :
- Neuroprotective Effects :
- Pharmacokinetics :
Future Directions
The ongoing research into this compound suggests several promising avenues:
- Development of Prodrugs : Modifications of the compound could lead to prodrugs with enhanced bioavailability or targeted delivery systems.
- Exploration of Analogues : Investigating structural analogues may yield compounds with improved efficacy or reduced side effects.
Q & A
Q. What are the established synthetic routes for (S)-1-tert-butyl 2-ethyl 4-oxopyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence yield and stereochemical purity?
Methodological Answer: The compound is synthesized via selective esterification of pyrrolidine precursors. A common approach involves starting from Boc-protected proline derivatives. For example:
- Route 1 : Reacting (2S)-1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate with ethyl chloroformate under anhydrous conditions (CH₂Cl₂, N₂ atmosphere) to introduce the ethyl ester .
- Route 2 : Enzymatic resolution or chiral auxiliary-mediated synthesis to ensure enantiomeric excess (e.g., using (S)-configured precursors) .
Q. Key Variables :
Data Contradictions : Some protocols report lower yields (~60%) due to competing side reactions (e.g., tert-butyl group cleavage), while others achieve >85% yield via optimized stoichiometry .
Q. How is the compound purified, and what analytical techniques validate its structural integrity?
Methodological Answer:
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOH/water mixtures .
- Validation :
Challenges : Impurities from diastereomers or hydrolyzed byproducts require rigorous solvent selection .
Advanced Research Questions
Q. How does the stereochemistry at the 2-position influence reactivity in downstream applications (e.g., asymmetric catalysis or peptidomimetic synthesis)?
Methodological Answer: The (S)-configuration at C2 dictates spatial orientation of the ester groups, affecting:
- Nucleophilic Attack : Ethyl ester’s accessibility for hydrolysis or transesterification .
- Catalytic Activity : In Pd-catalyzed cross-coupling, the tert-butyl group shields the pyrrolidine ring, modulating steric effects .
Case Study : In a 2020 synthesis of tricyclic alkaloids, the (S)-enantiomer enabled selective formation of a key enone intermediate via Stork enamine chemistry, while the (R)-form led to undesired epimerization .
Q. What strategies resolve contradictions in reported melting points and spectral data across literature sources?
Methodological Answer: Discrepancies arise from polymorphic forms or solvent residues. Mitigation strategies include:
- Standardized Recrystallization : Use a single solvent system (e.g., EtOAc/hexane) to ensure consistent crystal packing .
- DSC/TGA : Differential scanning calorimetry to identify polymorph transitions (e.g., mp ranges: 155–156°C vs. 148–150°C in conflicting reports) .
Q. Data Comparison :
| Source | Melting Point (°C) | Purity (%) | Notes |
|---|---|---|---|
| Kanto Reagents | 155–156 | 97 | Recrystallized |
| Acmec | 148–150 | 96 | Column-purified |
Q. How is the compound utilized in multicomponent reactions, and what mechanistic insights govern its reactivity?
Methodological Answer: The 4-oxo group participates in cyclocondensation reactions. For example:
- One-Pot Synthesis : With aldehydes and amines, it forms tetrahydroimidazopyridines via Mannich-type intermediates. Kinetic studies show the tert-butyl group slows imine formation, favoring thermodynamic control .
- Mechanistic Probe : Isotopic labeling (e.g., ) at the 4-oxo position tracks enolization rates in acidic/basic conditions .
Q. Experimental Design :
- Step 1 : React with benzaldehyde and ammonium acetate in MeOH (60°C, 12 hr).
- Step 2 : Monitor intermediates via in-situ IR (C=O stretch at ~1700 cm⁻¹) .
Q. What are the crystallographic challenges in determining its solid-state structure, and how do SHELX programs address them?
Methodological Answer: The compound’s flexibility (rotatable ester groups) complicates crystal packing. SHELXL refinement strategies include:
- Restraints : Apply distance/angle restraints for tert-butyl and ethyl groups to mitigate disorder .
- Twinned Data : Use SHELXE for high-resolution data (e.g., synchrotron sources) to resolve overlapping peaks .
Case Example : A 2014 study achieved R-factor <0.05 via iterative SHELXL refinement, revealing hyperconjugative interactions between the carbonyl and pyrrolidine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
